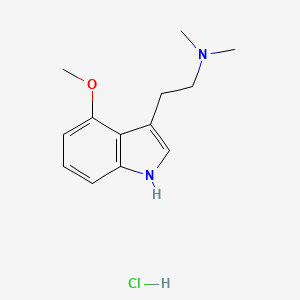
n,n-Dimethyl-4-methoxytryptamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Dimethyl-4-methoxytryptamine hydrochloride: is a synthetic compound belonging to the tryptamine class of chemicals. Tryptamines are known for their psychoactive properties and are structurally related to the neurotransmitter serotonin. This compound is a derivative of n,n-dimethyltryptamine (DMT), which is a well-known hallucinogenic substance. The addition of a methoxy group at the 4-position of the indole ring modifies its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-4-methoxytryptamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyindole.
Alkylation: The indole is then alkylated using dimethylamine to introduce the dimethylamino group at the nitrogen atom.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Processing: Large reactors are used to carry out the alkylation and hydrochloride formation steps.
Purification: The product is purified using crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Dimethyl-4-methoxytryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to simpler amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Simpler amines and partially reduced intermediates.
Substitution Products: Halogenated or nitro-substituted tryptamines.
Applications De Recherche Scientifique
Chemistry: n,n-Dimethyl-4-methoxytryptamine hydrochloride is used as a research tool to study the structure-activity relationships of tryptamines. It helps in understanding the effects of different substituents on the indole ring.
Biology: In biological research, this compound is used to investigate the role of serotonin receptors and their involvement in various physiological processes.
Medicine: The compound has potential therapeutic applications in the treatment of psychiatric disorders, although its use is primarily experimental at this stage.
Industry: In the pharmaceutical industry, it serves as a precursor for the synthesis of other tryptamine derivatives with potential therapeutic benefits.
Mécanisme D'action
n,n-Dimethyl-4-methoxytryptamine hydrochloride exerts its effects by interacting with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in perception, mood, and cognition. The compound’s mechanism of action involves agonism at these receptors, which results in the activation of downstream signaling pathways.
Comparaison Avec Des Composés Similaires
n,n-Dimethyltryptamine (DMT): A well-known hallucinogen with a similar structure but lacking the methoxy group.
5-Methoxy-n,n-Dimethyltryptamine (5-MeO-DMT): Another tryptamine derivative with a methoxy group at the 5-position.
Psilocybin: A naturally occurring tryptamine found in certain mushrooms, known for its psychedelic effects.
Uniqueness: n,n-Dimethyl-4-methoxytryptamine hydrochloride is unique due to the presence of the methoxy group at the 4-position, which alters its pharmacological profile compared to other tryptamines. This modification can lead to differences in receptor binding affinity and overall effects on the central nervous system.
Propriétés
Formule moléculaire |
C13H19ClN2O |
|---|---|
Poids moléculaire |
254.75 g/mol |
Nom IUPAC |
2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-15(2)8-7-10-9-14-11-5-4-6-12(16-3)13(10)11;/h4-6,9,14H,7-8H2,1-3H3;1H |
Clé InChI |
VOXMSUDPLHGAAL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CNC2=C1C(=CC=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
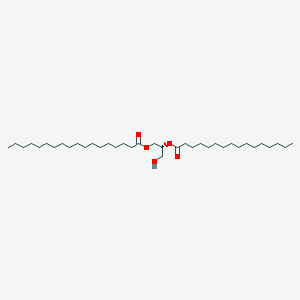
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)
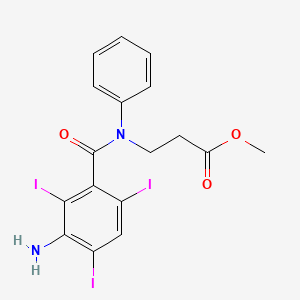
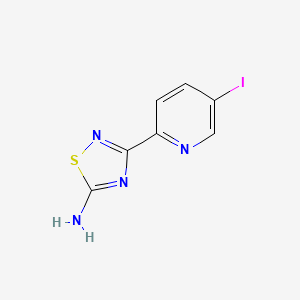
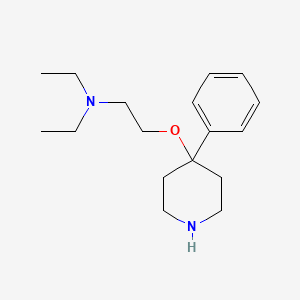
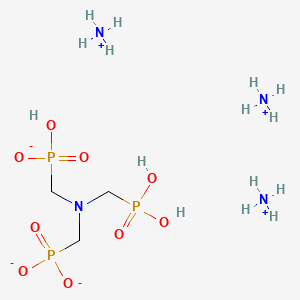
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
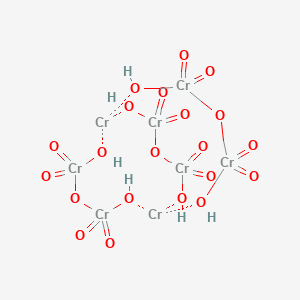
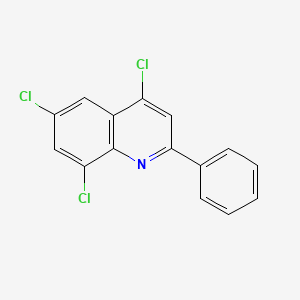
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
![(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13755128.png)
![Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)](/img/structure/B13755139.png)
